molecular formula C7H6IN3 B1524613 4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-amine CAS No. 1190310-30-5

4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-amine

Cat. No. B1524613
M. Wt: 259.05 g/mol
InChI Key: VPWKGXGPJXYHFE-UHFFFAOYSA-N
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Description

“4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-amine” is a heterocyclic molecule . It is a pharmaceutical building block . The molecular formula is C7H5IN2 .


Synthesis Analysis

There are various synthetic strategies and approaches to 1H-pyrazolo[2,3-b]pyridine derivatives . For instance, one method involves the use of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H .


Molecular Structure Analysis

The molecular weight of “4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-amine” is 244.03 . The IUPAC Standard InChI is InChI=1S/C7H5IN2/c8-6-2-4-10-7-5(6)1-3-9-7/h1-4H, (H,9,10) .


Physical And Chemical Properties Analysis

“4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-amine” is a solid . The SMILES string is Ic1ccnc2[nH]ccc12 .

Scientific Research Applications

Enantioselective Reactions and Catalysis

  • Pyrrolidine and related amines like 4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-amine undergo asymmetric A(3) reactions in the presence of copper iodide and a cocatalyst, achieving high enantioselectivity (Chen Zhao & D. Seidel, 2015).

Synthesis and Structural Transformations

  • Amines and thiols participate in reactions with certain pyrimidines, leading to structural rearrangements and the formation of syn- or anti-addition products (I. Čikotienė et al., 2007).
  • Iodine-catalyzed reactions involving amines result in the formation of polysubstituted pyrroles under metal-free conditions (G. R. Reddy et al., 2012).
  • Cyclic amines undergo redox-annulations with α,β-unsaturated carbonyl compounds, leading to the formation of ring-fused pyrrolines and pyrroles (Y. Kang et al., 2015).

Preparation of Azetidines and Pyrrolidines

  • Iodine-mediated cyclization of homoallyl amines produces azetidines and pyrrolidines, which can be further functionalized to derive various substituted compounds (A. Feula et al., 2010).

Chemical Properties and Derivatives

  • Pyrrole derivatives are prepared through condensation reactions with carbonyl-containing compounds, leading to a variety of functional derivatives important in various applications like solvents and dyes (L. R. Anderson & Kou-Chang Liu, 2000).

Multi-Component Syntheses

  • The synthesis of pentasubstituted pyrroles from 1,3-enynes and amines through a sequential tandem process involving iodocyclization and oxidative aromatization has been described (G. Bharathiraja et al., 2013).

properties

IUPAC Name

4-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6IN3/c8-5-3-6(9)11-7-4(5)1-2-10-7/h1-3H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWKGXGPJXYHFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=N2)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696646
Record name 4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-amine

CAS RN

1190310-30-5
Record name 4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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